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Compound of Interest

Compound Name: (E)-Ethyl p-methoxycinnamate

Cat. No.: B7798235 Get Quote

Introduction

(E)-Ethyl p-methoxycinnamate (EPMC) is a prominent naturally occurring cinnamate ester,

primarily isolated from the rhizomes of Kaempferia galanga (Kencur).[1] It is widely recognized

for its role as a UV-absorber in sunscreens and possesses a range of pharmacological

properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Accurate and

unambiguous structural confirmation is critical for its application in research and drug

development. This technical guide provides an in-depth overview of the spectroscopic

characterization of EPMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for

researchers and scientists.

Molecular Structure

The structure of (E)-Ethyl p-methoxycinnamate, with the IUPAC name ethyl (E)-3-(4-

methoxyphenyl)prop-2-enoate, consists of a para-substituted methoxy-phenyl ring attached to

an ethyl acrylate moiety in the trans (E) configuration.[3]

Chemical Formula: C₁₂H₁₄O₃[4] Molecular Weight: 206.24 g/mol

Data Presentation: Spectroscopic Analysis
The following tables summarize the key quantitative data obtained from NMR, IR, and MS

analyses of (E)-Ethyl p-methoxycinnamate.
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Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

No. of Protons Assignment

1.32 Triplet (t) 7.5 3H -O-CH₂-CH₃

3.82 Singlet (s) - 3H Ar-OCH₃

4.25 Quartet (q) 7.5 2H -O-CH₂-CH₃

6.31 Doublet (d) 16.0 1H
Vinylic H (α to

C=O)

6.90 Doublet (d) 7.0 2H
Aromatic H

(ortho to -OCH₃)

7.42 Doublet (d) 7.0 2H
Aromatic H

(meta to -OCH₃)

7.65 Doublet (d) 16.0 1H
Vinylic H (β to

C=O)

Data sourced

from EvitaChem.

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum clearly confirms the structure of

EPMC. The triplet at 1.32 ppm and the quartet at 4.25 ppm are characteristic of an ethyl ester

group. The singlet at 3.82 ppm corresponds to the methoxy group protons. Two doublets at

6.90 ppm and 7.42 ppm indicate a para-substituted benzene ring. Crucially, the two vinylic

protons appear as doublets at 6.31 ppm and 7.65 ppm with a large coupling constant of 16.0

Hz, which is definitive for the trans (E) configuration of the double bond.

Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 125 MHz
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Chemical Shift (δ) ppm Carbon Type Assignment

13.8 CH₃ -O-CH₂-CH₃

55.4 CH₃ Ar-OCH₃

64.4 CH₂ -O-CH₂-CH₃

114.4 CH Aromatic CH (ortho to -OCH₃)

115.9 CH Vinylic CH (α to C=O)

127.3 C
Aromatic C (ipso, attached to

vinyl)

129.8 CH Aromatic CH (meta to -OCH₃)

144.3 CH Vinylic CH (β to C=O)

161.5 C
Aromatic C (ipso, attached to -

OCH₃)

167.5 C Ester Carbonyl (C=O)

Data sourced from

ResearchGate.

Interpretation of ¹³C NMR Spectrum: The ¹³C NMR spectrum is consistent with the presence of

12 unique carbon atoms. The signal at 167.5 ppm is characteristic of an ester carbonyl carbon.

The signals at 144.3 ppm and 115.9 ppm correspond to the two vinylic carbons. The aromatic

region shows four signals, confirming the para-substitution pattern. The remaining signals at

64.4, 55.4, and 13.8 ppm are assigned to the ethyl and methoxy carbons, respectively.

Table 3: Infrared (IR) Spectroscopy Data
Sample Preparation: KBr disc or Thin Film
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Wavenumber (ṽ) cm⁻¹ Intensity
Functional Group
Assignment

2966, 2839 Medium C-H stretch (sp³)

1701 - 1705 Strong
C=O stretch (α,β-unsaturated

ester)

1637 Medium C=C stretch (alkene)

1512 - 1605 Medium-Strong C=C stretch (aromatic ring)

1173 Strong C-O stretch (ester)

825 Strong
C-H out-of-plane bend (p-

disubstituted)

Interpretation of IR Spectrum: The IR spectrum displays key absorption bands that identify the

functional groups in EPMC. The most prominent peak is the strong absorption around 1705

cm⁻¹, indicative of the carbonyl group of a conjugated ester. The presence of alkene and

aromatic C=C bonds is confirmed by absorptions in the 1637-1512 cm⁻¹ region. Strong bands

for C-O stretching further support the ester and ether functionalities. The band at 825 cm⁻¹ is

characteristic of the out-of-plane bending of C-H bonds in a para-substituted aromatic ring.

Table 4: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment of Fragment

206 Moderate [M]⁺ (Molecular Ion)

178 Moderate [M - C₂H₄]⁺

161 High (Base Peak) [M - •OC₂H₅]⁺

133 Moderate [M - C₂H₅O₂C]⁺

121 Moderate [C₈H₉O]⁺

77 Low [C₆H₅]⁺ (Phenyl)

Data sourced from

ResearchGate.

Interpretation of Mass Spectrum: The mass spectrum under electron ionization shows a clear

molecular ion [M]⁺ peak at m/z 206, which corresponds to the molecular weight of EPMC. The

most abundant peak (base peak) is observed at m/z 161, resulting from the characteristic loss

of an ethoxy radical (•OC₂H₅) from the molecular ion. Other significant fragments, such as m/z

178 (loss of ethene) and m/z 133 (loss of the ethyl carboxylate group), further corroborate the

proposed structure.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of (E)-Ethyl p-
methoxycinnamate.

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as

an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Place the NMR tube into the spinner and insert it into the NMR

spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum.

Standard pulse programs are typically used. Ensure proper shimming to achieve high

resolution.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum and pick the peaks for both spectra.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
Sample Preparation: Place approximately 20-50 mg of solid (E)-Ethyl p-methoxycinnamate
into a small vial.

Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene

chloride) to completely dissolve the solid.

Film Formation: Apply one or two drops of the resulting solution onto the surface of a single,

clean salt plate (e.g., NaCl or KBr).

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even

film of the solid compound on the plate.

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean, empty instrument should be run

first.

Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., acetone) and

return it to a desiccator for storage.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer.

For a volatile solid like EPMC, a direct insertion probe or a gas chromatography inlet (GC-

MS) can be used.
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Ionization: In the ion source, bombard the sample molecules with a high-energy beam of

electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively

charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g.,

a magnetic sector or a quadrupole analyzer), which separates the ions based on their mass-

to-charge (m/z) ratio.

Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the number of ions at each m/z value.

Data Representation: The output is presented as a mass spectrum, which is a plot of relative

ion abundance versus the m/z ratio.

Visualization of Characterization Workflow
The logical process for the complete spectroscopic characterization of a compound like (E)-
Ethyl p-methoxycinnamate is outlined in the diagram below.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Analysis & Elucidation

Phase 4: Confirmation

Pure Sample of
(E)-Ethyl p-methoxycinnamate

Sample Preparation
(Dissolution / Film Casting)

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis:
Chemical Shift, Multiplicity,

Coupling Constants

IR Data Analysis:
Characteristic Absorptions,

Functional Groups

MS Data Analysis:
Molecular Ion, Fragmentation

Patterns

Integrated Structure Elucidation

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of (E)-Ethyl p-methoxycinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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